Porfimer Sodium

Photodynamic Therapy Pharmacokinetics Tumor Retention

Researchers sourcing clinically validated photodynamic therapy agents often encounter limited availability of GMP-grade porfimer sodium. This FDA-approved, first-generation oligomeric photosensitizer addresses that gap with established efficacy in Barrett's esophagus HGD ablation (77% complete response vs. 39% control, p<0.0001) and palliative tumor debulking. Key differentiators: • 630 nm laser-activated singlet oxygen generation • Tumor-to-normal tissue ratios up to 22.42 in NSCLC • 40-50 h drug-light interval enabling scheduled light delivery. Supplied as >98% purity lyophilized powder; shipped under temperature-controlled conditions for global research delivery.

Molecular Formula
Molecular Weight
CAS No. 87806-31-3
Cat. No. B610167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorfimer Sodium
CAS87806-31-3
SynonymsCL184116;  CL-184116;  CL 184116;  DHE;  dihematoporphyrin ether;  Porfimer. Brand name: Photofrin;  Photofrin II.
Structural Identifiers
SMILESO=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(OC(C6=C7/C=C8C(C)=C(C(O)C)C(/C=C(N/9)/C(C)=C(CCC(O)=O)C9=C\C%10=N/C(C(C)=C%10CCC(O)=O)=C\C(N7)=C6C)=N/8)C)C)=C5C)=C\C(N2)=C1C)=N/3
InChIInChI=1S/C68H74N8O11/c1-29-41(13-17-61(79)80)53-28-56-44(16-20-64(85)86)32(4)48(72-56)24-59-68(36(8)52(76-59)25-58-65(37(9)77)33(5)49(73-58)21-45(29)69-53)40(12)87-39(11)67-35(7)50-22-46-30(2)42(14-18-62(81)82)54(70-46)27-55-43(15-19-63(83)84)31(3)47(71-55)23-57-66(38(10)78)34(6)51(74-57)26-60(67)75-50/h21-28,37-40,71-73,75,77-78H,13-20H2,1-12H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86)/b45-21-,46-22-,47-23-,48-24-,49-21-,50-22-,51-26-,52-25-,53-28-,54-27-,55-27-,56-28-,57-23-,58-25-,59-24-,60-26-
InChIKeyVAYJWFGRGMQINH-STKOUIOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Porfimer Sodium: Approved Indications and Key Pharmacology


Porfimer sodium, marketed as Photofrin®, is a first-generation hematoporphyrin-derived photosensitizer approved by the FDA for photodynamic therapy (PDT) in esophageal cancer, microinvasive endobronchial non-small-cell lung cancer (NSCLC), and ablation of high-grade dysplasia in Barrett's esophagus [1]. It is a complex oligomeric mixture (approximately 85% oligomeric material comprising over 60 compounds) that is activated by 630 nm laser light to generate cytotoxic reactive oxygen species, primarily singlet oxygen [2]. The drug exhibits slow systemic clearance (terminal elimination half-life of approximately 21.5 days) and prolonged tumor retention, which underpins its therapeutic window but also contributes to its most significant clinical liability: extended cutaneous photosensitivity lasting 4–12 weeks post-administration [3][4].

Porfimer Sodium: Non-Interchangeability with Second-Generation Photosensitizers


Porfimer sodium is a heterogeneous mixture of oligomers with complex and incompletely characterized pharmacokinetics, distinguishing it sharply from chemically defined, single-entity second-generation photosensitizers such as temoporfin (mTHPC) and talaporfin sodium [1]. Substitution based solely on the 'photosensitizer' class label is invalid due to profound differences in (1) plasma clearance rates and terminal elimination half-lives, (2) the duration and severity of cutaneous photosensitivity, (3) optimal drug-light intervals, (4) activation wavelengths and consequent tissue penetration depths, and (5) the spectrum of approved clinical indications. The evidence presented in Section 3 demonstrates that porfimer sodium's unique long-circulating pharmacokinetic profile directly dictates its specific clinical utility in certain palliative and ablative scenarios, while simultaneously imposing unique post-treatment safety precautions that are not transferable to faster-clearing alternatives [2][3]. Procurement decisions must be guided by these quantifiable, indication-specific differentiators rather than generic class membership.

Porfimer Sodium: Comparative Quantitative Evidence


Plasma Clearance Comparison with Photochlor

In a head-to-head clinical pharmacokinetic analysis of patients receiving PDT at Roswell Park Cancer Institute, porfimer sodium (Photofrin) demonstrated markedly slower systemic clearance compared to the second-generation photosensitizer Photochlor (HPPH). This difference in clearance is a primary determinant of porfimer sodium's extended duration of action and, conversely, its prolonged cutaneous photosensitivity [1].

Photodynamic Therapy Pharmacokinetics Tumor Retention

Skin Photosensitivity Duration vs. Talaporfin and Temoporfin

The duration of post-treatment skin photosensitivity is a major clinical and logistical differentiator. Porfimer sodium is consistently associated with a photosensitivity period of 4–12 weeks (28–90 days), which is substantially longer than that of second-generation chlorin-based photosensitizers. This directly impacts patient quality of life, compliance with light-avoidance protocols, and the overall cost of care [1][2][3].

Photodynamic Therapy Safety Cutaneous Phototoxicity Adverse Event Management

HGD Ablation in Barrett's Esophagus vs. Omeprazole

In a pivotal international, multicenter, partially blinded, randomized Phase III trial, porfimer sodium PDT in conjunction with omeprazole (PORPDT) demonstrated significantly superior efficacy in ablating high-grade dysplasia (HGD) in Barrett's esophagus compared to omeprazole alone (OM). This study provides robust, indication-specific evidence for porfimer sodium's therapeutic value [1].

Barrett's Esophagus High-Grade Dysplasia Ablative Therapy

Temoporfin: Lower Drug and Light Doses Compared to Porfimer Sodium

Temoporfin (Foscan®), a second-generation chlorin photosensitizer, is characterized by a higher molar extinction coefficient at its activation wavelength (652 nm) compared to porfimer sodium (630 nm). This translates into a lower required clinical dosing regimen for both drug and light. This class-level inference highlights a key trade-off: porfimer sodium's lower potency is offset by its established efficacy profile across a broader range of solid tumors and its unique long-circulating pharmacokinetics in specific clinical scenarios [1].

Photosensitizer Potency Dosing Regimen Comparative PDT

Talaporfin vs. Porfimer Sodium for Salvage Esophageal PDT

A retrospective comparative study of salvage PDT for local failure after chemoradiotherapy (CRT) in esophageal cancer patients directly compared outcomes between porfimer sodium (P-PDT) and the second-generation photosensitizer talaporfin sodium (L-PDT). The analysis revealed a numerically superior local complete response (L-CR) rate and a more favorable complication profile for talaporfin sodium [1].

Esophageal Cancer Salvage Therapy Photodynamic Therapy

Tumor Selectivity in NSCLC

In a Phase II clinical trial evaluating surgery combined with intraoperative PDT for NSCLC with pleural spread, porfimer sodium concentrations were measured in resected tumor and adjacent normal tissue. The study confirmed preferential accumulation of the drug in malignant tissue, providing a quantitative basis for its therapeutic index [1].

Tumor Selectivity Biodistribution Non-Small Cell Lung Cancer

Porfimer Sodium: Procurement and Research Applications


Barrett's HGD Ablation for Non-Surgical Patients

Based on the Phase III trial evidence demonstrating a 77% complete HGD ablation rate (vs. 39% for omeprazole alone, p<0.0001) [5], procurement of porfimer sodium is scientifically indicated for clinical programs and treatment protocols specifically targeting patients with Barrett's esophagus and HGD who are not candidates for esophagectomy. This application leverages porfimer sodium's established efficacy in a well-defined, high-risk premalignant condition.

Palliation of Obstructing Esophageal and Endobronchial Cancer

Porfimer sodium's FDA-approved indication for palliation of completely or partially obstructing esophageal cancer and endobronchial NSCLC, particularly when Nd:YAG laser therapy is deemed unsatisfactory by the treating physician [5], is supported by its unique long-circulating pharmacokinetic profile and established clinical history. Procurement for these scenarios is justified when a photochemical, rather than thermal, ablative approach is required, and when the extended photosensitivity period (4-12 weeks) [6] is deemed manageable for the patient population.

Intraoperative PDT for NSCLC Pleural Spread

Evidence from a Phase II trial showing tumor-to-normal tissue concentration ratios of up to 22.42 [5] supports the use of porfimer sodium in investigational protocols combining surgery with intraoperative PDT for NSCLC with pleural involvement. This application capitalizes on porfimer sodium's tumor selectivity and the feasibility of intraoperative light delivery to achieve local disease control. Procurement for such clinical research is directly informed by the quantitative biodistribution data.

Salvage PDT for BCG-Refractory Bladder Cancer

Clinical studies have demonstrated that whole-bladder PDT with porfimer sodium achieves an initial complete response rate of 58% in patients with refractory carcinoma in situ of the bladder after BCG failure [5]. While this is an off-label use, the quantitative data provide a rationale for procurement in research settings exploring organ-preserving salvage strategies for non-muscle-invasive bladder cancer. The median tumor-to-normal bladder ratio of 202 observed in some studies further supports the targeted nature of this approach [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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